molecular formula C4H10NO+ B1263962 4-Ammoniobutanal

4-Ammoniobutanal

Cat. No. B1263962
M. Wt: 88.13 g/mol
InChI Key: DZQLQEYLEYWJIB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

4-ammoniobutanal is an ammonium ion that is the conjugate acid of 4-aminobutanal;  major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an ammonium ion derivative, an organic cation and an omega-ammonioaldehyde. It is a conjugate acid of a 4-aminobutanal.

Scientific Research Applications

Plasmonics and Metamaterials

Materials research, particularly in plasmonics and metamaterials, has been pivotal in transitioning scientific ideas into advanced technology. Research in this field often seeks alternative materials to gold and silver for device performance improvements, design flexibility, and integration. Although 4-Ammoniobutanal is not directly mentioned, the search for new materials in plasmonics and metamaterials could encompass compounds like this compound (Naik, Shalaev, & Boltasseva, 2013).

4D Printing

4D printing, an evolution of 3D printing, involves materials that change shape or properties in response to external stimuli. This area of research could potentially incorporate compounds like this compound in the development of smart materials and structures (Khoo et al., 2015).

Additive Manufacturing in Industry 4.0

Additive manufacturing (AM) is integral to Industry 4.0, and compounds like this compound could find applications in this domain. AM technologies can produce innovative products, potentially using novel materials (Haleem & Javaid, 2019).

Biomedical Applications

The field of bioprinting and biomedicals could explore the use of this compound in developing new treatments or medical devices. This includes 4D bioprinting, where the compound could be used to create dynamic biomedical structures (Zolfagharian, Jarrah, & Bodaghi, 2021).

Nanomedicine for Cancer Theranostics

In the development of novel drug-delivery platforms for cancer treatment, materials like this compound might be researched for their potential benefits in photothermal properties, drug loading, and controlled release (Tao et al., 2018).

Sustainable Supply Chain in Advanced Manufacturing

The integration of compounds like this compound in advanced manufacturing processes could contribute to sustainable supply chain practices, aligning with the goals of Industry 4.0 (Borregan-Alvarado et al., 2020).

Translational Epidemiology

In translational research, compounds such as this compound could be investigated for their potential impact on public health, particularly in understanding and managing diseases and health conditions (Khoury, Gwinn, & Ioannidis, 2010).

properties

IUPAC Name

4-oxobutylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQLQEYLEYWJIB-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)C[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10NO+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60963142
Record name 4-Oxobutan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4390-05-0
Record name 4-Oxobutan-1-aminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60963142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ammoniobutanal
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4-Ammoniobutanal
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4-Ammoniobutanal
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4-Ammoniobutanal
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4-Ammoniobutanal
Reactant of Route 6
4-Ammoniobutanal

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